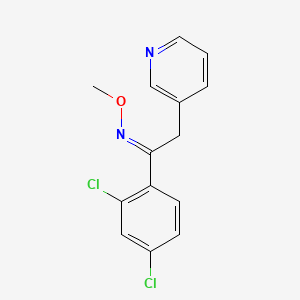

Pyrifenox E-isomer

Vue d'ensemble

Description

Pyrifenox E-isomer, also known as this compound, is a useful research compound. Its molecular formula is C14H12Cl2N2O and its molecular weight is 295.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Effect on Pesticide Residues in Agriculture

- A study by Boulaid et al. (2005) investigated the residue levels of Pyrifenox in tomatoes after household processing (washing, peeling, cooking) and found significant variability in residue levels, indicating its stability and potential impact on food safety. This research provides valuable information for understanding how Pyrifenox E-isomer behaves in agricultural produce and its implications for consumer health Effect of household processing and unit-to-unit variability of pyrifenox, pyridaben, and tralomethrin residues in tomatoes.

Antifungal Activity

- Research by Silva et al. (2020) explored the differential effects of Pyrifenox on the growth and capsule architecture of Cryptococcus neoformans and Cryptococcus gattii, highlighting its potential as an antifungal agent. This study suggests the application of this compound in developing new antifungal strategies, especially for pathogenic fungi resistant to conventional treatments Pyrifenox, an ergosterol inhibitor, differentially affects Cryptococcus neoformans and Cryptococcus gattii.

Analytical and Environmental Applications

- The electrochemical behavior of Pyrifenox was studied by Minchalaa et al. (2011), providing insights into its reduction process and establishing a method for its determination in agricultural formulations and environmental samples. This research is crucial for monitoring Pyrifenox levels in the environment and ensuring compliance with safety standards ELECTROCHEMICAL BEHAVIOUR AND ANALYSISOF PYRIFENOX.

Impact on Soil Health and Pesticide Degradation

- A greenhouse study by Flores et al. (2008) assessed the effect of biofumigation combined with solarization on the degradation of Pyrifenox and heavy metal accumulation in soil, demonstrating the method's effectiveness in enhancing Pyrifenox dissipation without adverse effects on soil metal content. This study underscores the environmental implications of Pyrifenox use and strategies for mitigating its persistence in agricultural settings Impact of biofumigation with solarization on degradation of pesticides and heavy metal accumulation.

Mécanisme D'action

Target of Action

Pyrifenox, also known as Pyrifenox E-isomer, is an antifungal compound that primarily targets the biosynthesis of ergosterol . Ergosterol is a vital component of fungal cell membranes, contributing to their fluidity and integrity .

Mode of Action

Pyrifenox operates by inhibiting the enzyme sterol 14α-demethylase (CYP51), which plays a crucial role in the biosynthesis of ergosterol . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s structure and function .

Biochemical Pathways

The primary biochemical pathway affected by Pyrifenox is the ergosterol biosynthesis pathway . The inhibition of ergosterol production disrupts the normal functioning of the fungal cell membrane, affecting various downstream effects such as growth, reproduction, and survival of the fungus .

Result of Action

The inhibition of ergosterol biosynthesis by Pyrifenox results in significant molecular and cellular effects. It leads to the disruption of the fungal cell membrane’s structure and function, inhibiting the growth of the fungus . For instance, Pyrifenox has been shown to inhibit the growth of Cryptococcus neoformans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyrifenox. It’s worth noting that the effectiveness of Pyrifenox can vary among different species of fungi, suggesting that the specific biological and environmental context of the fungus may influence the compound’s action .

Analyse Biochimique

Biochemical Properties

Pyrifenox E-isomer plays a significant role in biochemical reactions by inhibiting the biosynthesis of ergosterol. This compound interacts with enzymes involved in the ergosterol biosynthesis pathway, particularly targeting the enzyme lanosterol 14α-demethylase. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to compromised cell membrane integrity in fungi . Additionally, this compound affects the expression of efflux pump genes, such as AFR1 and AFR2, in Cryptococcus gattii, which contributes to its resistance to the compound .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In fungal cells, it inhibits growth and affects capsule architecture. For instance, in Cryptococcus neoformans, this compound reduces the dimensions of the capsule and shortens the glucuronoxylomannan fibers . In Cryptococcus gattii, the compound leads to the development of unusually long chains of undivided cells and reduces the number of glucuronoxylomannan fibers . These changes impact cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting fungal growth and pathogenicity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to lanosterol 14α-demethylase, inhibiting its activity and preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to compromised cell membrane integrity and increased susceptibility to environmental stress. Additionally, this compound affects the expression of efflux pump genes, which play a role in the compound’s resistance in certain fungal species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains effective over extended periods, maintaining its inhibitory effects on fungal growth and capsule architecture

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits fungal growth and pathogenicity without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including endocrine disruption and acute toxicity in non-target organisms . It is essential to determine the optimal dosage that maximizes efficacy while minimizing potential adverse effects in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to ergosterol biosynthesis. The compound interacts with enzymes such as lanosterol 14α-demethylase, inhibiting its activity and disrupting the conversion of lanosterol to ergosterol . This disruption affects the overall metabolic flux and metabolite levels in fungal cells, leading to compromised cell membrane integrity and increased susceptibility to environmental stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . This compound’s distribution within cells affects its localization and accumulation, influencing its activity and efficacy in inhibiting fungal growth and pathogenicity.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound effectively interacts with its target enzymes and disrupts ergosterol biosynthesis, leading to compromised cell membrane integrity and increased susceptibility to environmental stress.

Propriétés

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16/h2-6,8-9H,7H2,1H3/b18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPCAYZTYMHQEX-NBVRZTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\CC1=CN=CC=C1)/C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232229 | |

| Record name | Pyrifenox E-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83227-22-9, 88283-41-4 | |

| Record name | Pyrifenox E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083227229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrifenox E-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-, O-methyloxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIFENOX E-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U79DJ2571L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1234604.png)

![(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene](/img/structure/B1234605.png)

![1-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1234608.png)

![(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B1234611.png)

![17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234615.png)

![2H-Pyran-2-one,4-dihydroxy-2,4,5-trimethyl-2-furanyl)-1,3,5,7-octatetraenyl]-](/img/structure/B1234618.png)